molecular formula C8H14O3 B13592539 [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol

[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol

Katalognummer: B13592539
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: KUXYVHJHQMKRTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a 2-methyl-1,3-dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with 2-methyl-1,3-dioxolane under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules

Biology: The compound may be used in biological research to study its effects on various biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a therapeutic agent.

Medicine: In medicine, this compound could be explored for its potential pharmacological properties. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

    [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol: shares structural similarities with other cyclopropyl and dioxolane derivatives.

    Cyclopropylmethanol: A simpler compound with a cyclopropyl group attached to a methanol moiety.

    2-Methyl-1,3-dioxolane: A compound with a similar dioxolane ring structure.

Uniqueness: The uniqueness of this compound lies in its combined cyclopropyl and dioxolane structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

[1-(2-methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol

InChI

InChI=1S/C8H14O3/c1-7(10-4-5-11-7)8(6-9)2-3-8/h9H,2-6H2,1H3

InChI-Schlüssel

KUXYVHJHQMKRTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCCO1)C2(CC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.